DB12055

Beschreibung

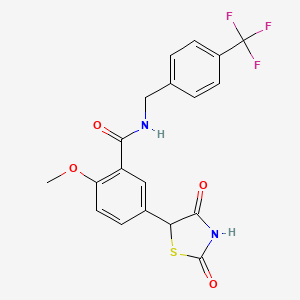

MK-0767 is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

dual PPARalpha/gamma agonist, displays robust antihyperglycemic and hypolipidemic activities

Eigenschaften

CAS-Nummer |

934017-32-0 |

|---|---|

Molekularformel |

C20H17F3N2O5 |

Molekulargewicht |

422.4 g/mol |

IUPAC-Name |

5-[(2,4-dioxo-1,3-oxazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |

InChI |

InChI=1S/C20H17F3N2O5/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28) |

InChI-Schlüssel |

ORZMUVMQJPGFOM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)O2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MK 0767; MK-0767; MK0767 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Molecular Actions of DB12055: A Technical Guide

Despite a comprehensive search of publicly available scientific and medical databases, the compound designated as DB12055 could not be definitively identified. This suggests that "this compound" may be an internal project code, a preclinical compound not yet disclosed in public forums, or a potential misidentification.

Therefore, a detailed guide on its mechanism of action, complete with quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time. The following sections outline the standard approach and the types of information that would be included in such a guide, should this compound be identified in the future.

Target Identification and Binding Characteristics

A crucial first step in elucidating a drug's mechanism of action is to identify its molecular target(s). This would involve a series of experiments to determine the protein, enzyme, receptor, or nucleic acid with which this compound interacts to exert its pharmacological effect.

Table 1: Hypothetical Binding Affinity and Selectivity Data for this compound

| Target | Binding Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Selectivity vs. Off-Targets |

| Primary Target | Radioligand Binding | Data | Data | Data | Data |

| Off-Target 1 | Enzyme Inhibition | Data | Data | Data | Data |

| Off-Target 2 | Receptor Occupancy | Data | Data | Data | Data |

| (This table would be populated with quantitative data from binding assays, such as dissociation constant (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50) to describe the affinity and potency of this compound for its primary target and key off-targets.) |

Experimental Protocols

Protocol 1.1: Radioligand Binding Assay

This protocol would detail the methods used to determine the binding affinity of this compound. It would include specifics on the preparation of cell membranes or purified protein, the concentration range of the radiolabeled ligand and the competitor (this compound), incubation times and temperatures, and the method of detecting bound radioactivity.

Cellular and Pathway Analysis

Once the primary target is known, the next step is to understand how the interaction of this compound with its target affects cellular signaling pathways. This involves a variety of cell-based assays to measure downstream effects.

Table 2: Hypothetical Cellular Activity of this compound

| Cell Line | Pathway Investigated | Key Biomarker | EC50 (nM) | Maximum Effect (%) |

| Cancer Cell Line A | Apoptosis | Caspase-3 Activation | Data | Data |

| Immune Cell Line B | Inflammation | NF-κB Inhibition | Data | Data |

| Neuronal Cell Line C | Neurotransmission | Second Messenger Levels | Data | Data |

| (This table would summarize the functional consequences of this compound activity in various cell models, including the half-maximal effective concentration (EC50) and the maximum observed effect.) |

Signaling Pathway Visualization

Visual representations of the modulated signaling pathways are critical for understanding the mechanism of action. The following diagram illustrates a hypothetical pathway affected by this compound.

Caption: Hypothetical signaling pathway activated by this compound.

Experimental Protocols

Protocol 2.1: Western Blotting for Phosphorylated Proteins

This section would provide a step-by-step guide for performing a Western blot to detect the phosphorylation of key proteins in a signaling cascade after treatment with this compound. This would include details on cell lysis, protein quantification, gel electrophoresis, antibody concentrations, and detection methods.

Protocol 2.2: Reporter Gene Assay

A detailed protocol for a reporter gene assay (e.g., luciferase assay) would be included to quantify the effect of this compound on the transcriptional activity of a specific pathway, such as NF-κB or AP-1.

In Vivo Pharmacodynamics and Efficacy

The final piece of the mechanism of action puzzle comes from in vivo studies in animal models. These studies aim to confirm that the cellular effects observed translate to a therapeutic effect in a living organism.

Table 3: Hypothetical In Vivo Efficacy of this compound in a Disease Model

| Animal Model | Dosing Regimen | Primary Endpoint | Result | Statistical Significance |

| Xenograft Mouse Model | Data | Tumor Growth Inhibition (%) | Data | p-value |

| Inflammation Rat Model | Data | Reduction in Paw Edema (%) | Data | p-value |

| (This table would present the key findings from in vivo studies, demonstrating the efficacy of this compound in relevant disease models.) |

Experimental Workflow Visualization

The workflow for a typical in vivo study would be diagrammed to provide a clear overview of the experimental design.

Caption: Standard workflow for an in vivo efficacy study.

Experimental Protocols

Protocol 3.1: Animal Model of Disease

This section would describe the specific animal model used, including the species and strain, the method of disease induction, and the ethical considerations and approvals.

Protocol 3.2: Pharmacodynamic Biomarker Analysis

Details on the collection of tissues or blood and the methods used to analyze pharmacodynamic biomarkers (e.g., ELISA, immunohistochemistry, or flow cytometry) to confirm target engagement and downstream effects in vivo would be provided.

An In-Depth Technical Guide to the Synthesis of 4-Androstene-3,6,17-trione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-androstene-3,6,17-trione, a significant steroidal compound known for its role as a potent aromatase inhibitor. This document outlines a high-yield chemical synthesis pathway, presents quantitative data in a clear, tabular format, and includes a detailed experimental protocol for the key synthetic step.

Introduction

4-Androstene-3,6,17-trione, also known as 6-oxo-androstenedione, is a synthetic steroid that has garnered significant interest in the scientific community for its ability to irreversibly inhibit the aromatase enzyme. Aromatase is responsible for the conversion of androgens to estrogens, a critical step in various physiological and pathological processes. By inhibiting this enzyme, 4-androstene-3,6,17-trione effectively modulates the balance of sex hormones, making it a valuable tool in the study of hormone-dependent cancers and other endocrine-related disorders. This guide focuses on a robust and efficient chemical synthesis route to obtain this compound for research and development purposes.

Synthesis Pathway

The most common and high-yielding synthetic route to 4-androstene-3,6,17-trione starts from the readily available steroid precursor, 4-androstene-3,17-dione. The key transformation is the introduction of a ketone group at the C6 position of the steroid nucleus. This is achieved through an allylic oxidation reaction, a powerful method for the functionalization of unsaturated systems.

The overall synthesis can be summarized in the following key steps:

-

Enol Acetate Formation: The synthesis begins with the protection of the C3 ketone of 4-androstene-3,17-dione as an enol acetate. This directs the subsequent oxidation to the desired C6 position.

-

Epoxidation: The resulting diene is then subjected to epoxidation, typically using a peroxy acid, to form a mixture of α and β epoxides.

-

Hydrolysis and Allylic Rearrangement: Acid-catalyzed hydrolysis of the epoxide mixture leads to the formation of a key intermediate, 6β-hydroxy-4-androstene-3,17-dione.

-

Oxidation: The final step involves the oxidation of the 6β-hydroxyl group to the corresponding ketone, yielding the target molecule, 4-androstene-3,6,17-trione. A common and effective oxidizing agent for this transformation is chromium trioxide in an appropriate solvent.

Below is a diagrammatic representation of this synthesis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-androstene-3,6,17-trione from 4-androstene-3,17-dione.

| Step | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1. Enol Acetate Formation | 4-Androstene-3,17-dione | Acetic anhydride, p-Toluenesulfonic acid | Toluene | 4 | Reflux | ~95 |

| 2. Epoxidation | 3-Acetoxy-3,5-androstadien-17-one | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 2 | 0 - 25 | ~90 |

| 3. Hydrolysis & Allylic Rearrangement | 4,5-Epoxy-3-acetoxy-5-androsten-17-one | Sulfuric acid | Acetone/Water | 1 | 25 | ~85 |

| 4. Oxidation | 6β-Hydroxy-4-androstene-3,17-dione | Chromium trioxide, Pyridine | Dichloromethane | 1 | 0 - 25 | ~92 |

| Overall | 4-Androstene-3,17-dione | ~68 |

Detailed Experimental Protocol: Allylic Oxidation of 6β-Hydroxy-4-androstene-3,17-dione

This protocol details the final oxidation step, a critical stage in the synthesis of 4-androstene-3,6,17-trione.

Materials:

-

6β-Hydroxy-4-androstene-3,17-dione (1.0 g, 3.3 mmol)

-

Chromium trioxide (CrO₃) (0.66 g, 6.6 mmol)

-

Pyridine (1.04 mL, 13.2 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous (50 mL)

-

Sodium bisulfite (NaHSO₃), saturated aqueous solution

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of pyridine (1.04 mL, 13.2 mmol) in anhydrous dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Chromium trioxide (0.66 g, 6.6 mmol) is added portion-wise to the stirred pyridine solution at 0 °C. The mixture is stirred for 15 minutes at this temperature, during which the Collins reagent is formed as a burgundy-colored complex.

-

A solution of 6β-Hydroxy-4-androstene-3,17-dione (1.0 g, 3.3 mmol) in anhydrous dichloromethane (30 mL) is added dropwise to the prepared Collins reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the dark color disappears and a green precipitate is formed.

-

The mixture is filtered through a pad of celite, and the filtrate is washed successively with 1 M hydrochloric acid (2 x 20 mL), water (20 mL), and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-androstene-3,6,17-trione.

Expected Yield: Approximately 0.92 g (92% yield) of a white crystalline solid.

Conclusion

The synthesis pathway described in this technical guide provides a reliable and high-yielding method for the preparation of 4-androstene-3,6,17-trione. The detailed experimental protocol for the key oxidation step offers researchers a practical guide for obtaining this valuable aromatase inhibitor for their studies. The provided quantitative data allows for the efficient planning and execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

The Enigmatic Core of DB12055: A Technical Dead End

Efforts to compile a comprehensive technical guide on the structural analogs and derivatives of the compound designated as DB12055 have hit a significant roadblock. Extensive searches across prominent chemical and pharmacological databases, including DrugBank and PubChem, have revealed that the record for this compound has been officially revoked by DrugBank, and the identifier does not correspond to any publicly available chemical entity.

This lack of a defined core structure for this compound renders the creation of an in-depth technical guide on its analogs and derivatives an impossible task. The fundamental starting point for such a guide is the foundational molecule itself, from which all structural modifications and the resulting biological activities are derived. Without this crucial piece of information, any discussion of signaling pathways, quantitative structure-activity relationships, and experimental protocols becomes purely speculative and without a scientific basis.

The initial research strategy aimed to:

-

Identify the core chemical scaffold of this compound.

-

Investigate known structural analogs and derivatives.

-

Elucidate the signaling pathways modulated by these compounds.

-

Compile quantitative biological data (e.g., IC50, binding affinities).

-

Detail the experimental methodologies for synthesis and evaluation.

However, the revocation of the this compound DrugBank entry and its absence from other major chemical repositories prevent the execution of even the first step of this plan. The reasons for a drug or compound record being revoked can range from data inaccuracies and reclassification to discontinuation of development or proprietary confidentiality.

For researchers, scientists, and drug development professionals, this signifies that "this compound" is not a currently recognized or publicly disclosed compound. Any internal or historical references to this identifier may require consultation with the original source of the designation to clarify its chemical identity.

Until the chemical structure of the compound formerly known as this compound is made public, a technical guide on its structural analogs and derivatives cannot be developed. The scientific community awaits further disclosure to understand the nature of this enigmatic molecule and its potential biological significance.

In vitro activity of 4-Androstene-3,6,17-trione

An In-Depth Technical Guide on the In Vitro Activity of 4-Androstene-3,6,17-trione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of 4-Androstene-3,6,17-trione, a compound recognized for its potent interaction with the enzyme aromatase. The information is collated from scientific literature to support research and development activities.

Executive Summary

4-Androstene-3,6,17-trione is a steroidal compound that functions as a potent, irreversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the biosynthesis of estrogens from androgens.[1][2][3] Its primary mechanism of action is through time-dependent, mechanism-based inactivation, often referred to as "suicide inhibition," where the enzyme converts the inhibitor into a reactive intermediate that permanently binds to the active site.[3][4][5] This irreversible binding leads to a progressive loss of enzyme activity. The principal application for studying this compound in vitro is in the context of endocrinology and oncology, particularly in the investigation of hormone-dependent processes and the development of potential therapeutics.

Mechanism of Action: Aromatase Inactivation

The in vitro activity of 4-Androstene-3,6,17-trione is dominated by its effect on aromatase. The process begins with the compound binding to the enzyme's active site. In the presence of the necessary cofactor, NADPH, the aromatase enzyme initiates its catalytic cycle on 4-Androstene-3,6,17-trione as if it were a natural substrate.[5] However, this process generates a reactive electrophilic intermediate, specifically proposed to be a 4β, 5β-epoxy-19-oxo derivative.[6] This intermediate then covalently bonds to a nucleophilic residue within the enzyme's active site, leading to the irreversible inactivation of the enzyme.[6] This time-dependent loss of function is a hallmark of mechanism-based inhibitors.[4][5]

Signaling Pathway and Biochemical Consequences

The inhibition of aromatase by 4-Androstene-3,6,17-trione directly blocks the conversion of androgens, such as androstenedione and testosterone, into estrogens, namely estrone and estradiol, respectively. This disruption has significant downstream effects on hormonal signaling pathways that are dependent on estrogenic activity.

Quantitative In Vitro Data

The potency of 4-Androstene-3,6,17-trione as an aromatase inhibitor has been quantified through kinetic studies, primarily using human placental microsomes as the enzyme source. The key parameters are summarized below.

| Parameter | Value | Enzyme Source | Comments | Reference |

| Apparent Inhibition Constant (Ki) | 0.43 µM | Human Placental Aromatase | Represents the concentration of the inhibitor that allows the reaction to proceed at half of the maximal velocity.[4][5] | [4][5] |

| Pseudo-first order rate constant of inactivation | 4.03 x 10-3 sec-1 | Human Placental Aromatase | Describes the rate of enzyme inactivation at a saturating concentration of the inhibitor.[4][5] | [4][5] |

Experimental Protocols

The following sections describe generalized methodologies for assessing the in vitro activity of 4-Androstene-3,6,17-trione.

Preparation of Human Placental Microsomes

Human placental microsomes are a standard and rich source for in vitro aromatase assays.[1][3][7]

-

Tissue Acquisition: Obtain fresh human term placenta after delivery, transport on ice.

-

Homogenization: Mince the tissue and homogenize in a cold buffer (e.g., phosphate buffer with sucrose and EDTA).

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

-

Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and store at -80°C until use. Protein concentration should be determined using a standard method like the Bradford assay.

In Vitro Aromatase Inhibition Assay (Time-Dependent)

This protocol is designed to determine the kinetic parameters of time-dependent inhibition.

-

Pre-incubation (Inactivation Step):

-

In a reaction vessel, combine the human placental microsomes, a NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer.

-

Add varying concentrations of 4-Androstene-3,6,17-trione (and a vehicle control).

-

Incubate this mixture for several different time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C to allow for enzyme inactivation.

-

-

Activity Measurement (Substrate Addition):

-

Following the pre-incubation, add a probe substrate for aromatase, typically tritiated androstenedione (e.g., [1β-³H]-androstenedione), to initiate the enzymatic reaction.

-

Incubate for a fixed period (e.g., 15-30 minutes) during which the remaining active enzyme converts the substrate.

-

-

Reaction Termination and Product Measurement:

-

Stop the reaction by adding a solvent like chloroform or by rapid cooling.

-

Measure aromatase activity by quantifying the formation of the tritiated water (³H₂O) that is released during the aromatization of the substrate. This is typically done by separating the aqueous phase from the organic phase and measuring radioactivity via liquid scintillation counting.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time.

-

The negative slope of this line gives the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations to determine the maximal rate of inactivation (kinact) and the inhibition constant (KI).

-

Experimental Workflow Visualization

The workflow for determining time-dependent aromatase inhibition is a multi-step process involving pre-incubation and activity measurement phases.

Logical Relationships and Implications

The potent and irreversible inhibition of aromatase by 4-Androstene-3,6,17-trione in vitro provides a clear basis for its physiological effects. The logical cascade initiated by this compound is straightforward: specific enzyme inactivation leads to a predictable alteration in steroid hormone balance. This makes it a valuable tool for studying the roles of estrogens in various biological systems.

Conclusion

The in vitro profile of 4-Androstene-3,6,17-trione is characterized by its function as a potent, mechanism-based irreversible inhibitor of aromatase. Kinetic data from human placental microsome assays confirm its high affinity and rapid rate of inactivation. The experimental protocols and conceptual frameworks presented in this guide offer a robust basis for further investigation and utilization of this compound in a research setting. Its specific and permanent mode of action makes it a valuable chemical probe for elucidating the roles of estrogen biosynthesis in health and disease.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aromatase inhibition by synthetic lactones and flavonoids in human placental microsomes and breast fibroblasts--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Statistical methods for analysis of time-dependent inhibition of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Pharmacokinetics and pharmacodynamics of DB12055

An extensive search for publicly available information on the pharmacokinetics and pharmacodynamics of a compound designated as DB12055 has yielded no specific results. This identifier does not correspond to any known drug or research compound in accessible scientific literature, clinical trial registries, or major drug databases.

The absence of data suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed identifier for a compound that has not yet entered the public domain of scientific research and development. It is also possible that this identifier is incorrect or has been discontinued.

Without any foundational information on the compound's chemical structure, therapeutic target, or biological activity, it is not possible to provide the requested in-depth technical guide. Key data points required for such a document, including absorption, distribution, metabolism, and excretion (ADME) parameters, as well as its mechanism of action and dose-response relationships, are entirely unavailable.

Consequently, the creation of data tables summarizing quantitative pharmacokinetic and pharmacodynamic parameters cannot be performed. Similarly, the detailed experimental protocols for key experiments and the mandatory visualizations of signaling pathways or experimental workflows using Graphviz cannot be generated due to the lack of underlying data.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to verify the identifier and consult internal documentation or proprietary databases that may contain information on this specific molecule. Should an alternative, public identifier or chemical name become available, a comprehensive analysis can be undertaken.

The Cellular Journey of 4-Androstene-3,6,17-trione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Androstene-3,6,17-trione, a potent irreversible aromatase inhibitor, plays a significant role in modulating estrogen biosynthesis. Its cellular uptake and subsequent intracellular distribution are critical determinants of its pharmacological activity. This technical guide synthesizes the current understanding of the mechanisms governing the cellular entry and localization of this steroidal compound. While direct quantitative data for 4-Androstene-3,6,17-trione remains to be fully elucidated in published literature, this guide infers its transport mechanisms based on the well-established principles of steroid cellular uptake. It is proposed that a combination of passive, lipophilicity-driven diffusion and potential carrier-mediated transport facilitates its entry into target cells. Once intracellular, its primary site of action is the endoplasmic reticulum, where it irreversibly binds to and inactivates the aromatase enzyme. This guide provides detailed experimental protocols for investigating steroid uptake, adapted from established methodologies, to encourage further research into the specific kinetics of 4-Androstene-3,6,17-trione. Furthermore, signaling pathway and experimental workflow diagrams are presented to visually articulate the compound's mechanism of action and the methods for its study.

Introduction

4-Androstene-3,6,17-trione, also known as 6-OXO, is a synthetic steroidal compound recognized for its potent and irreversible inhibition of aromatase, the key enzyme responsible for converting androgens to estrogens.[1][2][3][4] This mechanism of action has led to its investigation as a tool for modulating estrogen levels in various physiological and pathological contexts. Understanding how 4-Androstene-3,6,17-trione traverses the cell membrane and reaches its intracellular target is paramount for optimizing its therapeutic potential and for the development of novel aromatase inhibitors.

The cellular uptake of steroids is a complex process that is not solely dependent on simple diffusion.[5][6][7] Research indicates that both passive mechanisms, driven by the lipophilic nature of the steroid, and active, carrier-mediated transport contribute to their intracellular accumulation.[5][6][7] The structural characteristics of a steroid, such as its lipophilicity and the presence of specific functional groups, significantly influence its uptake kinetics.[5][6] This guide will explore the probable mechanisms of 4-Androstene-3,6,17-trione cellular uptake and its subsequent intracellular distribution, drawing parallels with other well-studied steroids.

Cellular Uptake Mechanisms: A Postulated Model for 4-Androstene-3,6,17-trione

Direct experimental data on the cellular uptake of 4-Androstene-3,6,17-trione is currently limited. However, based on its steroidal structure and the known principles of steroid transport, a dual-mechanism model can be proposed:

-

Passive Diffusion: As a lipophilic molecule, 4-Androstene-3,6,17-trione is expected to readily partition into and diffuse across the lipid bilayer of the cell membrane. This passive process is driven by the concentration gradient between the extracellular and intracellular environments. The rate of diffusion is likely proportional to its lipophilicity.

-

Carrier-Mediated Transport: Evidence suggests that some steroids utilize membrane transporters for facilitated or active transport into cells.[8] While specific transporters for 4-Androstene-3,6,17-trione have not been identified, its structural similarity to endogenous androgens suggests the possibility of interaction with known steroid transporters. This mode of transport would be saturable and could contribute to a more rapid and efficient uptake than passive diffusion alone.

Intracellular Distribution and Target Engagement

Upon entering the cell, 4-Androstene-3,6,17-trione is believed to distribute throughout the cytoplasm. Its primary target is the aromatase enzyme, which is predominantly located in the endoplasmic reticulum of various tissues, including adipose tissue and the brain.[2][8] As a "suicide inhibitor," 4-Androstene-3,6,17-trione forms a permanent, covalent bond with the aromatase enzyme, leading to its irreversible inactivation.[4][9] This targeted action within a specific subcellular compartment underscores the importance of understanding its intracellular trafficking.

Quantitative Data on Steroid Cellular Uptake

While specific quantitative data for 4-Androstene-3,6,17-trione is not available, the following table summarizes uptake data for other relevant steroids from a study by McManus et al. (2019) to illustrate how such data is typically presented.[5] This provides a comparative framework for future studies on 4-Androstene-3,6,17-trione.

| Steroid | Cell Line | Incubation Time (min) | Uptake (pmol/mg protein) | Half-Maximal Uptake Time (min) [95% CI] |

| Pregnenolone | LNCaP | 30 | ~1800 | 4.1 [3.2–5.8] |

| Progesterone | LNCaP | 30 | ~400 | 0.91 [0.75–1.18] |

| DHEA | LNCaP | 30 | ~150 | 0.43 [0.36–0.56] |

| Androstenedione | LNCaP | 30 | ~50 | 0.16 [0.10–0.35] |

Note: The data presented in this table is for illustrative purposes and is derived from studies on other steroid compounds.[5] Further research is required to determine the specific uptake kinetics of 4-Androstene-3,6,17-trione.

Experimental Protocols for Studying Cellular Uptake

The following protocols are adapted from established methods for studying the cellular uptake of steroids and can be applied to investigate 4-Androstene-3,6,17-trione.[5]

General Cell Culture

-

Cell Lines: Select appropriate cell lines for the study (e.g., hormone-responsive cancer cell lines like MCF-7 or LNCaP, or cell lines overexpressing aromatase).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

Steroid Uptake Assay (Radiolabeled Compound)

-

Cell Plating: Seed cells in multi-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.

-

Preparation of Treatment Solution: Prepare a solution of radiolabeled 4-Androstene-3,6,17-trione (e.g., ³H-labeled) in a suitable buffer (e.g., transport buffer containing 25 mM HEPES, 125 mM NaCl, 4.8 mM KCl, 5.6 mM D-glucose, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, and 1.2 mM MgSO₄, pH 7.4).[5]

-

Initiation of Uptake: Remove the culture medium from the wells and wash the cells with pre-warmed buffer. Add the treatment solution to initiate the uptake.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes).

-

Termination of Uptake: To stop the uptake, rapidly aspirate the treatment solution and wash the cells three times with ice-cold buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification:

-

Measure the radioactivity in a portion of the cell lysate using a scintillation counter to determine the intracellular concentration of the compound.

-

Use another portion of the lysate to determine the total protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Data Analysis: Express the cellular uptake as pmol of compound per mg of protein. Plot the uptake over time to determine the kinetics of uptake.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-radiolabeled compounds, LC-MS can be used for quantification.

-

Follow steps 1-5 of the radiolabeled uptake assay.

-

Extraction: After washing, add a suitable organic solvent (e.g., methanol or acetonitrile) to the cells to extract the intracellular compound.

-

Sample Preparation: Collect the solvent, evaporate it to dryness, and reconstitute the residue in a mobile phase-compatible solvent.

-

LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the concentration of 4-Androstene-3,6,17-trione.

-

Data Analysis: Normalize the quantified amount of the compound to the total protein content of the cells.

Visualizations

Signaling Pathway of 4-Androstene-3,6,17-trione

Caption: Mechanism of action of 4-Androstene-3,6,17-trione as an aromatase inhibitor.

Experimental Workflow for Cellular Uptake Assay

Caption: Workflow for a radiolabeled cellular uptake experiment.

Conclusion and Future Directions

While the precise mechanisms and quantitative parameters of 4-Androstene-3,6,17-trione cellular uptake and distribution are yet to be definitively characterized, this guide provides a robust framework based on the established principles of steroid biology. The proposed dual mechanism of passive diffusion and potential carrier-mediated transport offers a starting point for future investigations. The detailed experimental protocols provided herein are intended to facilitate such research, which is crucial for a comprehensive understanding of the pharmacokinetics and pharmacodynamics of this potent aromatase inhibitor. Future studies should focus on identifying specific transporters that may be involved in its cellular entry and on quantifying its accumulation in different subcellular compartments. Such knowledge will be invaluable for the rational design of more effective and targeted therapies based on the modulation of estrogen synthesis.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 3. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]

- 4. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]

- 5. Rapid and structure-specific cellular uptake of selected steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid and structure-specific cellular uptake of selected steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on 4-Androstene-3,6,17-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Androstene-3,6,17-trione, also known as 6-OXO, is a steroidal compound recognized for its potent and irreversible inhibition of aromatase, the key enzyme responsible for the biosynthesis of estrogens. This technical guide provides a comprehensive overview of the early-stage research on 4-Androstene-3,6,17-trione, focusing on its mechanism of action, synthesis, and preclinical and clinical findings. Detailed experimental protocols for its detection and for assessing its primary biological activity are presented, along with a summary of the quantitative data from key studies. This document is intended to serve as a foundational resource for researchers and professionals involved in the fields of endocrinology, drug discovery, and sports science.

Introduction

4-Androstene-3,6,17-trione (4-AT) is a synthetic steroid that has garnered significant interest as a modulator of sex hormone levels.[1] Marketed commercially as a nutritional supplement under names like "6-OXO," it has been promoted for its potential to increase the testosterone-to-estrogen ratio.[1][2] Its primary and most well-documented biological activity is the potent and irreversible inhibition of aromatase, the enzyme that catalyzes the conversion of androgens to estrogens.[1][2] This mechanism of action positions 4-AT as a compound of interest for various research applications, including the study of hormonal regulation, and as a potential therapeutic agent in estrogen-dependent conditions, although its use in humans for such purposes is not established.[3] Due to its effects on hormone levels, it is also a substance banned by the World Anti-Doping Agency (WADA).[4]

Mechanism of Action: Aromatase Inhibition

4-Androstene-3,6,17-trione functions as a "suicide inhibitor" of aromatase, meaning it permanently binds to and inactivates the enzyme.[5] Aromatase is a member of the cytochrome P450 superfamily and is crucial for the final step of estrogen biosynthesis, converting androgens like testosterone and androstenedione into estradiol and estrone, respectively.

The irreversible binding of 4-AT to aromatase leads to a time-dependent decrease in the enzyme's activity.[2] This potent inhibition of estrogen synthesis in peripheral and adipose tissues results in a significant reduction in circulating estrogen levels.[1]

Signaling Pathway

The inhibition of aromatase by 4-Androstene-3,6,17-trione initiates a cascade of hormonal changes. The primary downstream effect is a decrease in the negative feedback that estrogens exert on the hypothalamus and pituitary gland. This disinhibition leads to an increased secretion of Luteinizing Hormone (LH) from the pituitary. LH, in turn, stimulates the Leydig cells in the testes to produce more testosterone.[5]

Quantitative Data

The following tables summarize the available quantitative data from both in vitro and human studies on 4-Androstene-3,6,17-trione.

Table 1: In Vitro Aromatase Inhibition Data

| Parameter | Value | Enzyme Source | Reference |

| Apparent Ki | 0.43 µM | Human Placental Microsomes | [2] |

| Pseudo-first order rate constant for decrease in activity | 4.03 x 10-3 sec-1 | Human Placental Microsomes | [2] |

Table 2: Human Study Data (Baylor University)

This study involved resistance-trained males who were supplemented with either 300 mg or 600 mg of 4-Androstene-3,6,17-trione daily for eight weeks.[4]

| Parameter | 300 mg Dose (Change from Baseline) | 600 mg Dose (Change from Baseline) |

| Free Testosterone | +90% | +84% |

| Dihydrotestosterone (DHT) | Not specified | Not specified |

| Testosterone/Estradiol Ratio | Not specified | Not specified |

Experimental Protocols

Synthesis of 4-Androstene-3,6,17-trione

Conceptual Protocol:

-

Starting Material: Androst-4-ene-3,17-dione.

-

Reaction: Allylic oxidation at the C6 position. This can be achieved using various oxidizing agents, such as chromium trioxide in a suitable solvent system (e.g., acetic acid or pyridine). The reaction conditions (temperature, time, and stoichiometry) would need to be optimized to favor the formation of the 6-keto group without over-oxidation or side reactions.

-

Work-up: Following the reaction, the crude product would be extracted from the reaction mixture using an appropriate organic solvent. The organic layer would then be washed to remove any remaining reagents and byproducts.

-

Purification: The crude 4-androstene-3,6,17-trione would likely require purification, for which column chromatography would be a suitable method. The choice of stationary and mobile phases would depend on the polarity of the compound and any impurities.

-

Characterization: The final product would be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol is based on the widely used method of assessing aromatase activity by measuring the release of tritiated water from a radiolabeled androgen substrate.[6][7]

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

NADPH (cofactor)

-

4-Androstene-3,6,17-trione (test inhibitor)

-

Phosphate buffer

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Protocol:

-

Preparation of Reagents: Prepare stock solutions of the radiolabeled substrate, NADPH, and the test inhibitor in a suitable buffer.

-

Incubation: In a microcentrifuge tube, combine the human placental microsomes, NADPH, and varying concentrations of 4-Androstene-3,6,17-trione.

-

Initiation of Reaction: Add the [1β-³H]-androst-4-ene-3,17-dione to initiate the enzymatic reaction. Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of dextran-coated charcoal. The charcoal will bind the unreacted steroid substrate.

-

Separation: Centrifuge the tubes to pellet the charcoal and the bound substrate.

-

Measurement of Radioactivity: Carefully transfer the supernatant, which contains the tritiated water (³H₂O) produced during the aromatization reaction, to a scintillation vial.

-

Quantification: Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of tritiated water produced is directly proportional to the aromatase activity. Calculate the percentage of inhibition for each concentration of 4-Androstene-3,6,17-trione and determine the IC₅₀ or Kᵢ value.

Detection of 4-Androstene-3,6,17-trione and its Metabolites in Urine

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the standard methods for the detection and quantification of 4-Androstene-3,6,17-trione and its metabolites in urine samples.[1][3] The primary urinary metabolite is 6α-hydroxyandrost-4-ene-3,17-dione.[3]

Sample Preparation (General Steps):

-

Enzymatic Hydrolysis: To cleave glucuronide conjugates, urine samples are typically treated with β-glucuronidase.

-

Liquid-Liquid Extraction: The deconjugated steroids are then extracted from the urine matrix using an organic solvent such as diethyl ether.

-

Derivatization (for GC-MS): For GC-MS analysis, the extracted steroids are often derivatized (e.g., trimethylsilylation) to increase their volatility and improve their chromatographic properties.

Analytical Methods:

-

GC-MS: The derivatized extract is injected into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer. The limit of detection for 4-Androstene-3,6,17-trione and its metabolites is typically in the range of 5-10 ng/mL.[1]

-

LC-MS: This method allows for the direct analysis of the extracted steroids without derivatization. It can also be used for quantitative analysis, with a limit of quantification around 5 ng/mL.[3]

Discussion and Future Directions

The early-stage research on 4-Androstene-3,6,17-trione has firmly established its role as a potent and irreversible aromatase inhibitor. The downstream hormonal consequences of this action, namely the elevation of testosterone levels, are also well-documented. However, a number of areas warrant further investigation.

While the Baylor University study provided valuable in vivo data in humans, it was noted to have limitations, including the absence of a placebo control group.[4] Future clinical studies should employ rigorous, placebo-controlled designs to definitively assess the effects of 4-AT on body composition, athletic performance, and safety markers.

The potential therapeutic applications of 4-Androstene-3,6,17-trione, particularly in the context of estrogen-dependent diseases, remain largely unexplored. Further preclinical research is needed to evaluate its efficacy and safety in relevant disease models.

Finally, the development and publication of a detailed, high-yield synthesis protocol for 4-Androstene-3,6,17-trione would be of great benefit to the research community, facilitating further studies into its biological activities and potential applications.

Conclusion

4-Androstene-3,6,17-trione is a well-characterized irreversible aromatase inhibitor with a clear mechanism of action on the endocrine system. The available data from in vitro and human studies provide a solid foundation for its further investigation. This technical guide has summarized the core knowledge on this compound and provided detailed experimental workflows to aid researchers in their future studies. Further research, particularly well-controlled clinical trials and the development of a standardized synthesis protocol, will be crucial in fully elucidating the potential of 4-Androstene-3,6,17-trione.

References

- 1. epa.gov [epa.gov]

- 2. Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]

- 5. Limit Or Avoid During Aromatase Inhibitor Treatment - Foods | Food for Breast Cancer [foodforbreastcancer.com]

- 6. Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of human placental aromatase in a perfusion model. Comparison with kinetic, cell-free experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of DB12055 (MK-0767): A Dual PPARα/γ Agonist for Metabolic Diseases

An In-depth Analysis of the Discovery, Development, and Discontinuation of a Promising Therapeutic Candidate

Introduction

DB12055, also known as MK-0767 and KRP-297, emerged as a promising small molecule therapeutic designed to combat the intertwined pathologies of type 2 diabetes mellitus and dyslipidemia. Developed through a collaboration between Kyorin, Banyu, and Merck, this compound was engineered as a potent dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). The therapeutic rationale was to simultaneously enhance insulin sensitivity and glycemic control through PPARγ activation while improving atherogenic lipid profiles via PPARα agonism. Preclinical and early clinical studies demonstrated robust efficacy, propelling this compound into late-stage clinical development. However, the program was ultimately terminated due to safety concerns, specifically the emergence of animal carcinogenicity in long-term toxicology studies. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, detailing its mechanism of action, preclinical and clinical findings, and the pivotal safety issues that led to its cessation.

Mechanism of Action: Dual Agonism of PPARα and PPARγ

This compound functions as a dual agonist for PPARα and PPARγ, two members of the nuclear receptor superfamily that act as ligand-activated transcription factors. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of a wide array of genes involved in glucose and lipid metabolism.

PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature fat cells. Activation of PPARγ by agonists like the thiazolidinedione (TZD) class of drugs, to which this compound belongs, leads to enhanced insulin sensitivity. This is achieved by increasing the storage of fatty acids in adipose tissue, thereby reducing their circulation and accumulation in other tissues like muscle and liver, a phenomenon known as lipotoxicity which contributes to insulin resistance.

PPARα Activation: PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.

By simultaneously activating both PPARα and PPARγ, this compound was designed to offer a comprehensive treatment for the metabolic abnormalities characteristic of type 2 diabetes and dyslipidemia.[1]

Below is a diagram illustrating the signaling pathway of this compound as a dual PPARα/γ agonist.

Preclinical Development

The preclinical evaluation of this compound demonstrated its potent dual agonist activity and significant efficacy in various animal models of metabolic disease.

In Vitro Activity

In cell-based assays, this compound exhibited potent activation of both human PPARα and PPARγ. The EC50 values, which represent the concentration required to elicit a half-maximal response, were determined in cell-free and cell-based transactivation assays.

| Assay Type | PPARα EC50 (nM) | PPARγ EC50 (nM) |

| Cell-free Assay | 570 | 135 |

| COS Cell Transactivation | 240 | 95 |

Furthermore, in 3T3-L1 cells, a mouse adipocyte cell line, this compound induced the expression of the PPARγ target gene aP2 with an EC50 of 73 nM, confirming its potent PPARγ agonist activity in a relevant cell model.[2]

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in several animal models, demonstrating robust antihyperglycemic and hypolipidemic effects.

-

Rodent Models: In ob/ob mice, a model of obesity and insulin resistance, oral administration of this compound for five days normalized hyperglycemia and hyperinsulinemia with efficacy comparable to or greater than the established PPARγ agonist, pioglitazone.[3] Chronic administration in db/db mice, another model of type 2 diabetes, also showed sustained efficacy.[2] In hamsters, treatment with this compound at doses of 10-30 mg/kg/day for nine days resulted in significant reductions in serum cholesterol and triglycerides, with decreases ranging from 14-35%.[2]

-

Canine Model: In dogs, this compound demonstrated potent cholesterol-lowering effects. After 14 days of treatment with doses ranging from 0.05-1 mg/kg/day, dose-dependent reductions in cholesterol were observed.[2]

Clinical Development

The promising preclinical profile of this compound led to its advancement into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in healthy volunteers revealed that this compound is orally bioavailable. Plasma concentrations (AUC and Cmax) increased with both single (1-80 mg) and multiple doses (0.3-25 mg/day for 14 days). The apparent terminal half-life was approximately 36 hours, and steady-state concentrations were achieved after about 8 days of daily dosing.[2]

The metabolism of this compound was extensively studied and found to be primarily mediated by the cytochrome P450 enzyme CYP3A4. The main site of metabolism is the thiazolidinedione (TZD) ring, which undergoes opening to form a mercapto derivative.[4][5] Further metabolism involves S-methylation and oxidation.[4]

Clinical Efficacy

A randomized, double-blind, placebo-controlled study in healthy volunteers demonstrated the clinical efficacy of this compound in modulating lipid and glucose parameters.

| Parameter | Single Dose (1-80 mg) Mean Max. Reduction | Multiple Doses (0.3-25 mg/day for 14 days) Mean Max. Reduction |

| Plasma Triglycerides | 26.2% | 33.4% |

| Free Fatty Acids | 50.4% | 66.6% |

After 14 days of treatment, dose-dependent decreases in LDL cholesterol, total cholesterol, and non-HDL cholesterol were also observed.[2] These findings supported the potential of this compound to effectively manage dyslipidemia in patients with type 2 diabetes.

Several Phase 2 and Phase 3 clinical trials were initiated to further evaluate the efficacy and safety of this compound in patients with type 2 diabetes, both as a monotherapy and in combination with other antidiabetic agents like metformin and sulfonylureas. The NCT numbers for some of these trials include NCT00543517 (monotherapy) and NCT00543751 (combination therapy).[6]

Discontinuation of Development

Despite the promising efficacy data, the development of this compound was terminated. The primary reason for this decision was the emergence of a significant safety signal in long-term preclinical toxicology studies. Specifically, findings of animal carcinogenicity raised serious concerns about the long-term safety of the drug in humans, leading to the discontinuation of all clinical trials.[1]

Experimental Protocols

Detailed experimental protocols for the key studies are summarized below to provide a deeper understanding of the conducted research.

Preclinical Efficacy in ob/ob Mice

-

Animal Model: Male ob/ob mice, a genetic model of obesity and insulin resistance.

-

Treatment: this compound was administered orally once daily for five days. A control group received a vehicle, and a comparator group received pioglitazone.

-

Measurements: Blood glucose and insulin levels were measured at baseline and after the treatment period.

-

Protocol: Mice were housed under standard conditions with free access to food and water. Blood samples were collected via tail vein bleeding for glucose and insulin analysis.

Clinical Efficacy in Healthy Volunteers

-

Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-dose study.

-

Participants: Healthy adult volunteers.

-

Intervention: Participants received single oral doses of this compound (ranging from 1 to 80 mg) or placebo. In the multiple-dose phase, participants received daily oral doses of this compound (ranging from 0.3 to 25 mg) or placebo for 14 days.

-

Outcome Measures: The primary endpoints were changes in plasma triglycerides and free fatty acids. Secondary endpoints included changes in LDL cholesterol, total cholesterol, and non-HDL cholesterol. Safety and tolerability were also assessed.

-

Protocol: Blood samples for lipid and fatty acid analysis were collected at specified time points before and after drug administration. Standard clinical laboratory tests and monitoring for adverse events were conducted throughout the study.

Below is a workflow diagram for a typical preclinical in vivo efficacy study.

Conclusion

The development of this compound represents a case study of a rationally designed therapeutic with a promising dual mechanism of action for a complex metabolic disease. The preclinical and early clinical data strongly supported its potential to effectively manage both hyperglycemia and dyslipidemia. However, the discovery of carcinogenicity in long-term animal studies ultimately led to the termination of its development, highlighting the critical importance of long-term safety assessments in the drug development process. While this compound did not reach the market, the research and insights gained from its development have contributed to the broader understanding of PPAR biology and the challenges associated with developing dual PPAR agonists.

References

- 1. MK-0767 | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. biocat.com [biocat.com]

- 3. medkoo.com [medkoo.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. In vitro metabolism of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)-phenyl] methyl]benzamide], a peroxisome proliferator-activated receptor alpha/gamma agonist. II. Identification of metabolites by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for Aromatase Inhibition Assays

Note: No specific public domain information is available for a compound designated "DB12055" in the context of aromatase inhibition. The following application notes and protocols are provided as a comprehensive guide for the evaluation of a novel, hypothetical test compound in aromatase inhibition assays.

Application Note: In Vitro Evaluation of Novel Aromatase Inhibitors

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens.[1][2][3] It catalyzes the aromatization of androstenedione and testosterone to produce estrone and estradiol, respectively.[2] The inhibition of aromatase is a key therapeutic strategy for estrogen receptor-positive breast cancer, particularly in postmenopausal women where peripheral aromatization is the main source of estrogen.[3] Third-generation aromatase inhibitors, such as letrozole and anastrozole, are established treatments for this condition.[3][4] The discovery of novel aromatase inhibitors with improved potency, selectivity, and reduced side effects remains an active area of research.[2][5] In vitro aromatase inhibition assays are essential tools for the primary screening and characterization of new chemical entities that target this enzyme.[6]

Principle of the Assay

Several assay formats are available for measuring aromatase inhibition, including radiometric, fluorometric, and ELISA-based methods.[6][7] This document focuses on a fluorometric assay, which is a common method for high-throughput screening. This assay utilizes a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product. The rate of fluorescence generation is directly proportional to the aromatase activity. The presence of an inhibitor will decrease the rate of this reaction, and the potency of the inhibitor can be quantified by determining its half-maximal inhibitory concentration (IC50).

Applications

-

High-Throughput Screening (HTS): Rapidly screen large compound libraries to identify potential aromatase inhibitors.[6]

-

Structure-Activity Relationship (SAR) Studies: Evaluate the potency of a series of related compounds to understand the chemical features required for effective inhibition.

-

Mechanism of Action Studies: Characterize the mode of inhibition (e.g., competitive, non-competitive) of a lead compound.

-

Selectivity Profiling: Assess the inhibitory activity of a compound against other cytochrome P450 enzymes to determine its selectivity for aromatase.

Quantitative Data Summary

The following table presents hypothetical data for a novel test compound compared to known aromatase inhibitors.

| Compound | Type | IC50 (nM) | Notes |

| Test Compound | Non-steroidal | 18 | A potent, novel quinoline derivative with high selectivity for aromatase. |

| Letrozole | Non-steroidal | 2.3 - 25 | A third-generation aromatase inhibitor, used as a positive control.[4][8] |

| Anastrozole | Non-steroidal | 50 - 100 | Another third-generation aromatase inhibitor, for comparison.[4] |

| Exemestane | Steroidal (Irreversible) | ~25 | A steroidal aromatase inactivator, used as a different class of control.[5] |

| Chrysin | Flavonoid | ~1,100 | A natural product with known weak aromatase inhibitory activity, for comparison.[9] |

Experimental Protocols

1. Materials and Reagents

-

Recombinant human aromatase (CYP19A1)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Fluorogenic aromatase substrate

-

Test compound and reference inhibitors (e.g., letrozole)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader (Ex/Em = 488/527 nm)

-

Multichannel pipette and sterile tips

-

DMSO (for dissolving compounds)

2. Preparation of Reagents

-

Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

-

Enzyme Solution: Dilute the recombinant human aromatase in cold assay buffer to the desired concentration. Keep on ice.

-

Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in assay buffer.

-

NADPH Regenerating System: Prepare a cocktail of the NADPH regenerating system components in assay buffer.

-

Compound Plates: Prepare serial dilutions of the test compound and reference inhibitors in DMSO. Then, dilute these into the assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

3. Assay Procedure

-

Dispense Inhibitors: Add 2 µL of the diluted test compounds or reference inhibitors to the wells of a 96-well plate. For control wells, add 2 µL of the assay buffer with the same percentage of DMSO.

-

Add Enzyme: Add 48 µL of the diluted aromatase enzyme solution to each well.

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the reaction mix containing the fluorogenic substrate and the NADPH regenerating system to each well.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes at Ex/Em = 488/527 nm.

4. Data Analysis

-

Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Normalize Data: Express the reaction rates as a percentage of the uninhibited control (vehicle control).

-

Generate Inhibition Curve: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizations

Caption: Aromatase Signaling Pathway in Estrogen Biosynthesis.

Caption: Experimental Workflow for Aromatase Inhibition Assay.

Caption: Mechanism of Competitive Aromatase Inhibition.

References

- 1. epa.gov [epa.gov]

- 2. mdpi.com [mdpi.com]

- 3. Screening of Traditional Chinese Medicine (TCM) Compounds for their Aromatase Inhibitory Potential by Applying Molecular Docking, Dynamics Simulation and Cytotoxicity Assay – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel aromatase inhibitors by structure-guided design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P450 aromatase inhibition assay using a competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of aromatase activity by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Androstene-3,6,17-trione in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Androstene-3,6,17-trione, also known as 6-OXO, is a potent and irreversible steroidal aromatase inhibitor.[1][2] Aromatase is a key enzyme responsible for the conversion of androgens to estrogens.[1][2] In hormone-dependent cancers, such as specific types of breast and prostate cancer, the local production of estrogens can fuel tumor growth. By irreversibly binding to and inactivating aromatase, 4-Androstene-3,6,17-trione effectively blocks estrogen biosynthesis, leading to a reduction in estrogen levels.[1][2] This mechanism of action makes it a compound of significant interest for investigation in cancer research, particularly in estrogen receptor-positive (ER+) breast cancer and androgen-sensitive prostate cancer cell lines.

These application notes provide a comprehensive overview of the use of 4-Androstene-3,6,17-trione in cancer cell line research, including its mechanism of action, protocols for key experiments, and data presentation guidelines.

Mechanism of Action: Aromatase Inhibition

4-Androstene-3,6,17-trione acts as a "suicide inhibitor" of aromatase. It mimics the natural substrate of aromatase, androstenedione, and upon binding to the enzyme's active site, it undergoes a chemical reaction that leads to its covalent and permanent attachment to the enzyme, thereby inactivating it. This leads to a significant reduction in the synthesis of estrone (E1) and estradiol (E2). In hormone-responsive cancer cells, this depletion of local estrogens can lead to the inhibition of estrogen receptor signaling, resulting in decreased cell proliferation and induction of apoptosis.

Data Presentation

Quantitative data from experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Efficacy of 4-Androstene-3,6,17-trione on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Incubation Time (hours) |

| MCF-7 | Breast (ER+) | Data not available | MTT | 72 |

| T-47D | Breast (ER+) | Data not available | SRB | 72 |

| LNCaP | Prostate (Androgen-Sensitive) | Data not available | CellTiter-Glo | 96 |

| PC-3 | Prostate (Androgen-Independent) | Data not available | Resazurin | 72 |

Table 2: Effect of 4-Androstene-3,6,17-trione on Apoptosis

| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |

| MCF-7 | 10 | To be determined | To be determined |

| LNCaP | 10 | To be determined | To be determined |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of 4-Androstene-3,6,17-trione in cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of 4-Androstene-3,6,17-trione on adherent cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, LNCaP)

-

Complete growth medium (specific to cell line)

-

4-Androstene-3,6,17-trione (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 4-Androstene-3,6,17-trione in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other values.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

-

Protocol 2: Aromatase Activity Assay in Intact Cells

This protocol is to determine the inhibitory effect of 4-Androstene-3,6,17-trione on aromatase activity in whole cells, such as MCF-7 cells which endogenously express aromatase.

Materials:

-

MCF-7 cells (or other aromatase-expressing cell line)

-

Phenol red-free growth medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

-

4-Androstene-3,6,17-trione

-

[³H]-Androstenedione (substrate)

-

Letrozole or Anastrozole (positive control)

-

24-well plates

-

Chloroform

-

Activated charcoal

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Cell Culture:

-

Culture MCF-7 cells in phenol red-free medium with CS-FBS for at least 48 hours prior to the experiment to reduce background estrogenic effects.

-

Seed cells in 24-well plates and grow to near confluence.

-

-

Inhibitor Treatment:

-

Wash the cells with PBS.

-

Pre-incubate the cells with various concentrations of 4-Androstene-3,6,17-trione or a positive control (e.g., letrozole) in serum-free medium for 1-2 hours.

-

-

Aromatase Reaction:

-

Add [³H]-Androstenedione to each well to a final concentration of ~50 nM.

-

Incubate for 4-6 hours at 37°C.

-

-

Extraction of Tritiated Water:

-

Transfer the medium from each well to a new tube.

-

Add an equal volume of chloroform and vortex to extract the unmetabolized steroid substrate.

-

Centrifuge to separate the aqueous and organic phases.

-

Transfer a portion of the aqueous phase (containing the ³H₂O product) to a new tube containing a charcoal pellet to remove any remaining traces of [³H]-Androstenedione.

-

Centrifuge and transfer the supernatant to a scintillation vial.

-

-

Measurement and Analysis:

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration in each well to normalize the data.

-

Calculate the percentage of aromatase inhibition compared to the vehicle control.

-

Conclusion

4-Androstene-3,6,17-trione is a valuable research tool for studying the role of aromatase in cancer biology. The protocols outlined above provide a framework for investigating its effects on cancer cell viability and its direct inhibitory action on aromatase. Due to the limited availability of published data on its specific use in cancer cell lines, researchers are encouraged to perform dose-response and time-course experiments to optimize conditions for their specific models. The insights gained from such studies will contribute to a better understanding of the therapeutic potential of aromatase inhibitors in hormone-dependent cancers.

References

Application Notes and Protocols for DB12055 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB12055 is an analog of MK-0767, a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a dual PPARα/γ agonist, this compound holds potential for therapeutic applications in metabolic disorders such as dyslipidemia and type 2 diabetes. Its mechanism of action involves the activation of two key nuclear receptors that play crucial roles in lipid and glucose metabolism.

These application notes provide a comprehensive overview of the preclinical administration of this compound and its parent compound, MK-0767, in various animal models. The protocols detailed below are based on available preclinical data for MK-0767 and are intended to serve as a guide for researchers designing in vivo studies with this compound.

Mechanism of Action: Dual PPARα/γ Agonism

This compound, through its action as a dual PPARα/γ agonist, modulates the expression of a wide array of genes involved in metabolic processes.

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, PPARα activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

-

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature fat cells. Its activation enhances insulin sensitivity by increasing glucose uptake in adipose tissue and regulating the expression of genes involved in glucose metabolism.

The dual agonism of this compound is designed to concurrently address both the dyslipidemia and hyperglycemia characteristic of metabolic syndrome.

Data Presentation: Quantitative In Vivo Data for MK-0767

The following tables summarize the reported in vivo administration and efficacy data for MK-0767 in various animal models. These data can serve as a starting point for dose-range finding studies with this compound.

Table 1: MK-0767 Administration and Efficacy in Rodent Models

| Animal Model | Strain | Condition | Route of Administration | Dose Range | Duration | Key Findings | Reference(s) |

| Mouse | ob/ob | Obesity, Hyperglycemia | Not Specified | Not Specified | 5 days | Normalized hyperglycemia and hyperinsulinemia | |

| Mouse | db/db | Diabetes | Not Specified | Not Specified | Chronic | Sustained efficacy in managing diabetes | |

| Hamster | Not Specified | Normal | Oral | 10-30 mg/kg/day | 9 days | 14-35% reduction in serum cholesterol and triglycerides | |

| Rat | Sprague-Dawley | Normal | Oral | 300-1000 mg/kg/day | 9 days | To support toxicological studies | |

| Rat | Zucker Diabetic Fatty (ZDF) | Obesity, Diabetes | Oral | 1.5 mg/kg/day | 28 days | Improved insulin sensitivity and metabolic profile |

Table 2: MK-0767 Administration and Efficacy in Non-Rodent Models

| Animal Model | Strain | Condition | Route of Administration | Dose Range | Duration | Key Findings | Reference(s) |

| Dog | Beagle | Normal | Oral | 0.05-1 mg/kg/day | 14 days | Dose-dependent reduction in serum cholesterol | |

| Monkey | Rhesus | Normal | Not Specified | Not Specified | Not Specified | Metabolism studies |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of a dual PPARα/γ agonist like this compound, based on preclinical studies with MK-0767.

Protocol 1: Evaluation of Antihyperglycemic and Hypolipidemic Activity in a Diabetic Mouse Model (db/db)

1. Animal Model:

-

Species: Mouse

-

Strain: C57BL/KsJ-db/db (genetically diabetic)

-

Age: 8-10 weeks

-

Sex: Male

-

Acclimatization: Minimum of 7 days upon arrival, with ad libitum access to standard chow and water.

2. Compound Preparation and Administration:

-

Vehicle: A common vehicle for oral administration of similar compounds in rodents is 0.5% carboxymethyl cellulose (CMC) in sterile water. Alternatively, a suspension in a mixture of polyethylene glycol (PEG) and a surfactant like Tween 80 can be considered. It is crucial to determine the solubility and stability of this compound in the chosen vehicle.

-

Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. Daily preparation is recommended to ensure stability.

-

Route of Administration: Oral gavage (PO).

-

Dosage: Based on data from related compounds, a starting dose range of 1-10 mg/kg/day can be considered. A vehicle-only control group is essential.

-

Frequency: Once daily.

3. Experimental Procedure:

-

Randomly assign mice to treatment and control groups (n=8-10 per group).

-

Record baseline body weight and blood glucose levels (from tail vein) after a 4-6 hour fast.

-